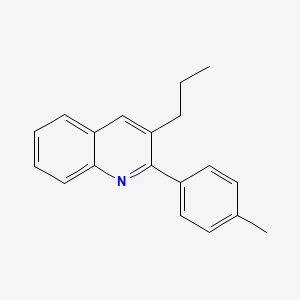

Quinoline, 2-(4-methylphenyl)-3-propyl-

Description

Significance of Substituted Quinolines in Contemporary Organic Synthesis and Heterocyclic Chemistry

Substituted quinolines are of paramount importance in modern organic and heterocyclic chemistry due to their wide-ranging biological activities and utility as versatile synthetic intermediates. researchgate.netnih.gov The incorporation of different functional groups onto the quinoline (B57606) core can dramatically influence its chemical and physical properties, leading to a broad spectrum of applications. nih.gov

In medicinal chemistry, quinoline derivatives are recognized for their extensive pharmacological potential, including antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties. nih.govacs.orgderpharmachemica.com The classic antimalarial drug quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) are prime examples of the therapeutic significance of the quinoline scaffold. wikipedia.orgnih.gov The ability of the quinoline nucleus to bind with various enzymes and receptors has cemented its role as a key building block in the design of new therapeutic agents. mdpi.comnih.gov

From a synthetic chemistry perspective, the quinoline ring is a valuable synthon for constructing more complex molecular architectures. The nitrogen atom within the heterocycle influences the reactivity of the ring system, allowing for selective functionalization. nih.gov Halogenated quinolines, for instance, serve as crucial precursors for cross-coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate molecules. nih.gov The development of novel synthetic methods to access polysubstituted quinolines is an active area of research, driven by the continuous demand for new molecules with unique properties. mdpi.com

Research Context of Quinoline, 2-(4-methylphenyl)-3-propyl- within Modern Synthetic Methodologies

The specific compound, Quinoline, 2-(4-methylphenyl)-3-propyl- , belongs to the class of 2,3-disubstituted quinolines. This substitution pattern, featuring an aryl group at the 2-position and an alkyl group at the 3-position, is a common motif in molecules of pharmaceutical interest. The placement of these substituents is achieved through various modern synthetic strategies that offer control over regioselectivity and functional group tolerance.

Historically, named reactions such as the Friedländer synthesis, Doebner-von Miller reaction, and Pfitzinger reaction have been the cornerstones of quinoline synthesis. mdpi.comiipseries.org However, contemporary research focuses on more efficient and versatile methods, often employing transition-metal catalysis. mdpi.comnih.gov Methodologies such as rhodium, copper, or cobalt-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing substituted quinolines from simple precursors. mdpi.com For instance, the synthesis of functionalized quinolines can be achieved from readily available anilines and ketones or alkynes through metal-catalyzed cyclization cascades. nih.govorganic-chemistry.org

The synthesis of a 2-aryl-3-alkylquinoline like Quinoline, 2-(4-methylphenyl)-3-propyl- can be envisioned through several modern approaches. One plausible strategy involves a variation of the Friedländer annulation, which condenses a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. Another advanced approach would be a transition-metal-catalyzed reaction, such as the cyclization of N-(2-alkynyl)anilines, which allows for the introduction of substituents at the 3-position under mild conditions. nih.gov These modern methods represent a significant improvement over classical syntheses, which often required harsh conditions and offered limited substrate scope. mdpi.com

Below are the key identifiers for the specific compound of interest.

| Identifier | Value |

|---|---|

| CAS Number | 785815-32-9 buysellchem.com |

| Molecular Formula | C19H19N buysellchem.com |

| Molecular Weight | 261.361 g/mol buysellchem.com |

The structural features of this compound—a planar aromatic quinoline core, a substituted phenyl ring, and a flexible propyl chain—provide a combination of rigidity and conformational freedom that is often sought in the design of biologically active molecules. Research into compounds with this specific substitution pattern contributes to the broader understanding of structure-activity relationships within the vast family of quinoline derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

785815-32-9 |

|---|---|

Molecular Formula |

C19H19N |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)-3-propylquinoline |

InChI |

InChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3 |

InChI Key |

RTRBINSICOIOJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Disubstituted Quinoline Frameworks

Classical and Named Reactions in the Synthesis of Quinoline (B57606) Derivatives

A rich history of named reactions provides the foundation for quinoline synthesis, many of which can be adapted to produce 2,3-disubstituted products. These methods often rely on the condensation and cyclization of aniline-based precursors with carbonyl compounds.

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Precursors and Analogues

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgiipseries.org This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgpharmaguideline.com The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the corresponding substituted quinoline.

The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to furnish the final quinoline-4-carboxylic acid. wikipedia.org Enolizable ketones are particularly effective in this condensation. jocpr.com While the classic Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications can be employed to access other derivatives. For instance, the Halberkann variant, which utilizes N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The versatility of the Pfitzinger reaction allows for the introduction of substituents at the 2- and 3-positions of the quinoline ring, making it a relevant, albeit indirect, route towards structures like Quinoline, 2-(4-methylphenyl)-3-propyl-. The choice of the carbonyl component is crucial for determining the substitution pattern of the final product.

Friedländer Annulation and its Applications to Substituted Quinolines

The Friedländer synthesis is a straightforward and widely used method for the preparation of poly-substituted quinolines. ijcce.ac.ir This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgwikipedia.org

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org A variety of catalysts can be employed to promote this reaction, including Brønsted acids like p-toluenesulfonic acid and trifluoroacetic acid, as well as Lewis acids and iodine. wikipedia.org

The Friedländer annulation is particularly well-suited for the synthesis of 2,3-disubstituted quinolines. By selecting appropriate 2-aminoaryl ketones and α-methylene carbonyl compounds, a wide range of substitution patterns can be achieved. For example, a one-pot synthesis of various substituted quinolines has been reported via the Friedländer hetero-annulation between 2-aminoaryl ketones and different carbonyl compounds under solvent-free conditions. ijcce.ac.ir This method has been shown to be highly efficient, affording products in high to excellent yields. ijcce.ac.ir

Povarov Reaction and Multicomponent Strategies

The Povarov reaction is a formal aza-Diels-Alder reaction that provides access to tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgacs.org In its classic form, it involves the reaction of an aromatic imine with an electron-rich alkene, typically catalyzed by a Lewis acid. wikipedia.org The imine is often generated in situ from an aniline (B41778) and a benzaldehyde derivative, making this a multicomponent reaction. wikipedia.org

The reaction mechanism is initiated by the Lewis acid-catalyzed activation of the imine, which then undergoes a stepwise cycloaddition with the alkene. wikipedia.orgrsc.org The resulting intermediate can then undergo further transformations to yield the final quinoline product. The Povarov reaction is particularly valuable for the synthesis of polysubstituted quinolines, and its multicomponent nature allows for significant structural diversity. nih.gov

Recent modifications of the Povarov reaction have expanded its scope to the direct synthesis of 2,3-disubstituted quinolines. For instance, a regioselective three-component reaction of enaminones, aldehydes, and anilines has been developed to construct functionalized quinolines. nih.gov This approach provides a distinct advantage over conventional Povarov reactions that typically yield 2,4-disubstituted products. nih.gov Furthermore, iodine-catalyzed versions of the Povarov reaction have been reported for the direct synthesis of substituted quinolines from anilines, aldehydes, and alkynes. nih.gov

Other Traditional Annulation Protocols

Several other classical methods for quinoline synthesis are noteworthy, although they may be less direct for accessing 2,3-disubstituted frameworks.

Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then cyclizes. slideshare.net The Combes synthesis is typically used to prepare 2,4-disubstituted quinolines. wikipedia.org

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org It is catalyzed by Brønsted or Lewis acids. wikipedia.orgslideshare.net The reaction is believed to proceed through a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org This method generally leads to 2- and/or 4-substituted quinolines. nih.gov

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis and involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction is known for its harsh conditions. pharmaguideline.com

These traditional methods, while historically significant, often require harsh reaction conditions and may lack the regioselectivity needed for the specific synthesis of compounds like Quinoline, 2-(4-methylphenyl)-3-propyl-.

Modern Catalytic Approaches to Quinoline, 2-(4-methylphenyl)-3-propyl- and Related Structures

To overcome the limitations of classical methods, modern organic synthesis has turned to transition metal-catalyzed reactions, particularly those involving C-H activation. These approaches offer greater efficiency, milder reaction conditions, and improved regioselectivity.

Transition Metal-Catalyzed C-H Activation and Annulation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, including quinolines. rsc.org This strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Various transition metals, including rhodium, ruthenium, palladium, and cobalt, have been successfully employed in the synthesis of quinoline scaffolds. rsc.orgmdpi.com

For instance, rhodium-catalyzed ortho-C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com Ruthenium-catalyzed annulation of enaminones with anthranils provides a route to 3-substituted quinolines. mdpi.com Cobalt-assisted C-H bond activation has also been demonstrated as a convenient and efficient protocol for the one-pot synthesis of quinolines under mild conditions. mdpi.com

A notable example is the ruthenium-catalyzed three-component deaminative coupling reaction, which provides a concise synthesis of 2,3-disubstituted quinoline derivatives. nsf.gov This reaction has been shown to be effective with electron-rich anilines and aryl-substituted aldehydes. nsf.gov The presence of a chelating nitrogen atom in substrates like 8-methylquinoline can facilitate cyclometallation with various transition metals, leading to selective C(sp³)–H functionalization. nih.gov

These modern catalytic methods represent the forefront of quinoline synthesis, offering promising avenues for the efficient and selective construction of complex derivatives such as Quinoline, 2-(4-methylphenyl)-3-propyl-. The continued development of novel catalysts and reaction conditions is expected to further expand the scope and utility of these powerful transformations.

Summary of Synthetic Methodologies

| Reaction Name | Key Reactants | Typical Product | Relevance to 2,3-Disubstitution |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Indirect route via choice of carbonyl |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Polysubstituted quinoline | Direct and versatile |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline/Quinoline | Multicomponent; modified for 2,3-disub |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Less direct |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinoline | Less direct |

| Transition Metal-Catalyzed C-H Activation | Various anilines and coupling partners | Substituted quinolines | High regioselectivity for 2,3-disub |

Palladium-Catalyzed Cyclizations for Quinoline Scaffolds

Palladium catalysis is a powerful tool for the formation of quinoline derivatives. One-pot methods starting from readily available materials like 2-amino aromatic ketones and alkynes have been developed. rsc.org These transformations provide an alternative route to polysubstituted quinolines. rsc.org For instance, the coupling-cyclization reaction between 2-iodoaniline and α,β-unsaturated carbonyl compounds using a palladium catalyst affords 3-substituted quinolin-2(1H)-ones in moderate to good yields. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which works without the need for acids or bases as additives. researchgate.net

A notable palladium-catalyzed synthesis involves the annulation of o-iodoanilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org While not directly producing 2,3-disubstituted products, this highlights the versatility of palladium catalysts in quinoline synthesis. A general strategy involves a Heck coupling followed by cyclization. For example, the reaction of 2-iodoanilines with dimethyl maleate using Pd(OAc)₂ as a catalyst leads to quinolin-2(1H)-ones. nih.gov By selecting appropriate starting materials, such as a substituted α,β-unsaturated ketone, this method can be adapted for the synthesis of 2,3-disubstituted quinolines.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / PPh₃ / NaOAc | 2-Iodoanilines, α,β-Unsaturated Ketones | 2,3-Disubstituted Quinolines | Heck coupling followed by cyclization. nih.gov |

| Pd(OAc)₂ | Aryl Allyl Alcohols, Anilines | Polysubstituted Quinolines | Oxidative cyclization without acid/base additives. researchgate.net |

| Pd Catalyst | 2-Amino Aromatic Ketones, Alkynes | Polysubstituted Quinolines | One-pot synthesis from available starting materials. rsc.org |

Copper- and Ruthenium-Catalyzed Methodologies

Copper and ruthenium complexes have emerged as effective catalysts for synthesizing 2,3-disubstituted quinolines.

Copper-Catalyzed Synthesis: Copper-promoted methods offer a novel route to substituted quinolines from various benzylic azides and internal alkynes, featuring a broad substrate scope and high regioselectivity. researchgate.net A plausible mechanism involves the rearrangement of a benzylic azide to an N-arylimine, followed by an intermolecular [4+2] cycloaddition with an alkyne. researchgate.net Another efficient cascade reaction involves the copper-catalyzed intermolecular Ullmann-type C-N coupling of ortho-acylanilines and alkenyl iodides, followed by enamine condensation to yield multisubstituted quinolines. organic-chemistry.org Furthermore, a sustainable approach utilizes a well-defined, air-stable Cu(II)-catalyst for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, producing a variety of substituted quinolines under aerial conditions. ijstr.org

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are highly effective for the three-component deaminative coupling reactions. The Ru-H complex, (PCy₃)₂(CO)RuHCl, has been identified as a particularly active catalyst for the reaction of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinoline products. nsf.govnih.gov This method is step-efficient and avoids the use of reactive reagents or the formation of wasteful byproducts. nsf.govnih.gov The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, which then undergoes deaminative coupling and annulation with the amine substrate to yield the quinoline product. nsf.govnih.gov

| Metal | Catalyst Example | Reaction Type | Reactants | Product |

| Copper | Cu(OTf)₂ | Cycloaddition | Benzylic Azides, Internal Alkynes | Substituted Quinolines researchgate.net |

| Copper | Copper(I) salts | C-N Coupling/Condensation | ortho-Acylanilines, Alkenyl Iodides | Multisubstituted Quinolines organic-chemistry.org |

| Ruthenium | (PCy₃)₂(CO)RuHCl | Three-Component Deaminative Coupling | Anilines, Aldehydes, Allylamines | 2,3-Disubstituted Quinolines nsf.govnih.gov |

Other Metal-Mediated Transformations (e.g., Iron, Zinc)

Iron and zinc, being more abundant and less toxic than many precious metals, are attractive alternatives for mediating the synthesis of quinoline derivatives.

Iron-Mediated Synthesis: Iron-catalyzed reactions provide an environmentally friendly and cost-effective pathway to quinolines. chemistryviews.org A convenient iron-catalyzed three-component coupling of aldehydes, amines, and styrenes using FeCl₃ as the catalyst and oxygen as the oxidant produces 2,4-disubstituted quinolines. chemistryviews.org For the synthesis of 2,3-disubstituted quinolines, iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has been developed. researchgate.net This protocol involves the in-situ generation of aldehydes from alcohols or methyl arenes, followed by imine condensation, radical cyclization, and oxidative aromatization. researchgate.net Another approach is the iron-complex-catalyzed intramolecular acceptorless dehydrogenative cyclization of amido-alcohols to produce substituted quinolin-2(1H)-ones. rsc.org

Zinc-Mediated Synthesis: While specific examples for "Quinoline, 2-(4-methylphenyl)-3-propyl-" are less common, zinc-based catalysts have been utilized in quinoline synthesis. For instance, ZnO/carbon catalysts have been employed in solvent-free Friedlander condensation reactions of 2-amino-5-chlorobenzaldehyde with various carbonyl compounds to produce quinolines in moderate to good yields. nih.gov The Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method that can be mediated by Lewis acids like ZnCl₂ to form 2,3-disubstituted quinolines. researchgate.netmdpi.com

Photocatalytic and Electrocatalytic Quinoline Synthesis

Recent advancements in synthetic chemistry have focused on using light or electricity to drive chemical reactions, offering mild and selective alternatives to traditional thermal methods.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. mdpi.com An unconventional photocatalytic approach synthesizes quinolin-2(1H)-ones from readily available quinoline-N-oxides in a highly atom-economical manner with low catalyst loading and high yields. rsc.org For the synthesis of polysubstituted quinolines, visible-light-excited 9,10-phenanthrenequinone can be used as a photocatalyst for the electrocyclization of 2-vinylarylimines, yielding 2,4-disubstituted quinolines. helsinki.fi A proposed mechanism involves the photocatalyst inducing a one-electron oxidation of the imine substrate, which triggers the electrocyclization. helsinki.fi Metal-free, visible light-induced sulfonylation/cyclization reactions have also been developed to produce quinoline-2,4-diones. mdpi.com

Electrocatalytic Synthesis: Electrosynthesis provides a reagent-free method for conducting redox reactions. An NH₄I-mediated tandem electrosynthesis of 1,3-disubstituted imidazo[1,5-a]quinolines has been developed from readily available starting materials in an aqueous medium. acs.org This method operates under metal-free and chemical-oxidant-free conditions. While this specific example leads to a fused quinoline system, the principles of electrocatalytic C-H amination and cyclization can be conceptually applied to the synthesis of the core quinoline structure. acs.org

Green Chemistry Principles in Quinoline Derivatization

The paradigm of green chemistry, which aims to achieve sustainability at the molecular level, has significantly influenced the development of synthetic methodologies for quinolines. researchgate.netbenthamdirect.com This involves minimizing waste, reducing solvent and energy consumption, and using non-toxic reagents. benthamdirect.com

Solvent-Free and Environmentally Benign Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and simplifies purification processes. Several methods for quinoline synthesis have been adapted to be solvent-free. For example, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives can be achieved by reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes without any solvent, using a nanocatalyst at 80 °C. nih.gov

Heterogeneous catalysts, such as Hβ zeolite, have been used for the one-step cyclization of ketones and 2-aminobenzophenones to prepare 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This approach allows for easy recovery and reuse of the catalyst. rsc.org Similarly, Brønsted acids have been applied to a solvent-free Friedländer reaction of 2-aminoarylketones with various carbonyl compounds to obtain 2,3-disubstituted quinolines in good to excellent yields. mdpi.com The use of greener solvents like water and ethanol also supports the eco-friendly synthesis of these compounds. researchgate.net

| Method | Catalyst/Conditions | Reactants | Key Green Feature |

| Friedländer Condensation | ZnO/carbon catalysts | 2-amino-5-chlorobenzaldehyde, Carbonyl compounds | Solvent-free nih.gov |

| One-pot reaction | Nanocatalyst, 80 °C | Pyruvic acid, 1-naphthylamine, Benzaldehydes | Solvent-free nih.gov |

| Friedländer Reaction | Brønsted acid | 2-aminoarylketones, Carbonyl compounds | Solvent-free mdpi.com |

| Cyclization | Hβ zeolite | Ketones, 2-aminobenzophenones | Solvent-free, reusable catalyst rsc.org |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a valuable green technique for synthesizing heterocyclic compounds, including quinolines. benthamdirect.com Microwave irradiation often leads to significant reductions in reaction times, increased yields, and improved energy efficiency compared to conventional heating. benthamdirect.comrsc.org

A catalyst-free, one-pot, three-component procedure for synthesizing novel dihydropyridopyrimidines and pyrazolopyridines bearing a quinoline fragment has been developed using microwave irradiation. acs.orgunf.edu The reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones proceed efficiently in DMF under microwave heating. acs.orgunf.edu Another efficient and green synthesis of quinoline derivatives utilizes L-proline as a catalyst for the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds, with the microwave-assisted procedure proving much more efficient in terms of time and yield than conventional methods. benthamdirect.com Microwave irradiation has also been successfully applied to the synthesis of 2,3-disubstituted quinolines from o-aminobenzaldehyde and enolisable ketones under acid catalysis, with reported yields above 50% in reaction times of 6 to 12 minutes. jptcp.com

Application of Sustainable Catalysts (e.g., Formic Acid)

In recent years, the principles of green chemistry have driven the exploration of more environmentally benign catalytic systems for quinoline synthesis. Formic acid has emerged as a promising sustainable catalyst and reagent in this context. It can serve as a reducing agent and a mild, biodegradable acid catalyst, often in combination with other catalysts.

While a direct, one-pot synthesis of 2-(4-methylphenyl)-3-propylquinoline using solely formic acid as the primary catalyst is not extensively documented, its application in related quinoline transformations highlights its potential. For instance, formic acid is widely used as a hydrogen donor in the transfer hydrogenation of quinolines, a process that is crucial for the synthesis of tetrahydroquinolines. This reactivity underscores its ability to participate in redox processes that can be integral to certain quinoline synthetic pathways.

Furthermore, formic acid can be employed as a catalyst in condensation reactions that are precursors to quinoline formation. Its acidic nature can promote the initial aldol or Knoevenagel-type condensation steps in reactions like the Friedländer synthesis, while its reducing properties could be harnessed in tandem or cascade reactions. The use of formic acid aligns with the growing demand for sustainable chemical processes, minimizing the reliance on harsh and toxic reagents.

Cascade and Tandem Reactions for Complex Quinoline Scaffolds

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like 2,3-disubstituted quinolines from simple starting materials in a single operation. These processes, which involve a sequence of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step, minimize waste, reduce reaction times, and enhance synthetic efficiency.

A hypothetical cascade approach to 2-(4-methylphenyl)-3-propylquinoline could involve a three-component reaction. For example, the reaction of a substituted aniline, an aldehyde, and an alkyne can lead to the formation of the quinoline ring in a single pot. In the context of our target molecule, this could involve the reaction of an appropriately substituted aniline, p-tolualdehyde, and 1-pentyne, catalyzed by a suitable Lewis or Brønsted acid.

Another potential cascade strategy involves an initial Povarov reaction (a formal aza-Diels-Alder reaction) followed by an oxidation or rearrangement. The Povarov reaction between an aniline, an aldehyde, and an activated alkene can generate a tetrahydroquinoline intermediate, which can then be oxidized to the corresponding quinoline. While not a direct route to the specific substitution pattern of our target molecule, this highlights the power of cascade reactions in building the core quinoline structure.

Strategies for the Regioselective Introduction of 4-Methylphenyl and Propyl Substituents

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted quinolines. For "Quinoline, 2-(4-methylphenyl)-3-propyl-", the selective placement of the 4-methylphenyl group at the C2 position and the propyl group at the C3 position is paramount.

The Friedländer synthesis offers a high degree of regiocontrol based on the choice of starting materials. By reacting a 2-aminoaryl ketone bearing the desired C2 substituent (in this case, 2-amino-1-(4-methylphenyl)ethan-1-one) with a carbonyl compound that will provide the C3 substituent and the adjacent carbon (pentanal), the regiochemistry is pre-determined. The ketone provides the C2 and the attached aryl group, while the aldehyde provides the C3 and the propyl group.

Mechanism of Regioselectivity in the Friedländer Synthesis:

Initial Condensation: The reaction initiates with either an aldol-type condensation between the enolate of the ketone and the aldehyde or the formation of a Schiff base between the amino group and the aldehyde.

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization followed by dehydration to form the aromatic quinoline ring.

The inherent reactivity of the starting materials dictates the final positions of the substituents.

Alternative strategies for regioselective synthesis include transition-metal-catalyzed cross-coupling reactions on a pre-functionalized quinoline core. For instance, a quinoline bearing a halogen at the C2 position could undergo a Suzuki or Stille coupling with a 4-methylphenylboronic acid or stannane, respectively. Subsequently, the C3 position could be functionalized, although this multi-step approach is less atom-economical than a convergent synthesis like the Friedländer reaction.

Recent advances in C-H activation methodologies also offer potential routes for the regioselective functionalization of the quinoline nucleus. However, achieving selective C-H activation at two distinct positions to introduce different substituents remains a significant synthetic challenge.

Mechanistic Investigations into the Formation of 2,3 Disubstituted Quinolines

Elucidation of Reaction Pathways and Intermediates

The formation of 2,3-disubstituted quinolines can proceed through several established synthetic routes, with the Friedländer synthesis being one of the most direct and widely utilized methods. nih.govnih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. fly-chem.com For the specific synthesis of Quinoline (B57606), 2-(4-methylphenyl)-3-propyl-, a plausible Friedländer approach would involve the reaction between a 2-aminoaryl ketone (e.g., 2-amino-4'-methylbenzophenone) and a ketone like 2-hexanone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis wikipedia.org:

Aldol-First Pathway: This mechanism begins with a rate-limiting aldol (B89426) condensation between the two carbonyl reactants. wikipedia.orgresearchgate.net The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product. researchgate.net Detailed mechanistic experiments suggest that under typical acidic or basic conditions, the initial step is a slow intermolecular aldol condensation, and the subsequent intermediates are too short-lived to be detected. researchgate.net

Schiff Base-First Pathway: In this alternative pathway, the initial step is the formation of a Schiff base (an imine) between the 2-amino group of the aryl ketone/aldehyde and the carbonyl group of the second reactant. wikipedia.org This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org While Schiff bases can be generated under specific conditions, they often exhibit different reactivity patterns than those observed in standard Friedländer condensations. researchgate.net

Other significant pathways for synthesizing disubstituted quinolines include:

The Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgalchetron.com The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. alchetron.com The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine, followed by dehydration to form the quinoline. wikipedia.orgalchetron.com

The Povarov Reaction: This reaction is a formal aza-Diels-Alder cycloaddition between an aromatic imine and an electron-rich alkene (like an enol ether) to form tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgnih.gov The mechanism is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org Computational studies suggest this reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted cycloaddition. rsc.orgresearchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst is paramount in directing the outcome of quinoline synthesis, influencing reaction rates, yields, and selectivity. A wide array of catalysts has been developed to optimize the formation of 2,3-disubstituted quinolines, particularly via the Friedländer annulation. nih.govnih.gov

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid, trifluoroacetic acid, and sulfuric acid are commonly used to catalyze the condensation and cyclodehydration steps. wikipedia.orgiipseries.org Lewis acids such as neodymium(III) nitrate (B79036) hexahydrate and ytterbium triflate have also proven effective. researchgate.netiipseries.org These catalysts function by protonating carbonyl groups, thereby activating them for nucleophilic attack and facilitating the dehydration steps crucial for aromatization. alchetron.com For instance, in the Combes synthesis, concentrated sulfuric acid is a common catalyst for the ring closure of the Schiff base intermediate. wikipedia.org

Base Catalysis: Bases like potassium hydroxide (B78521) or sodium hydroxide can also promote the Friedländer synthesis. researchgate.netpharmaguideline.com They typically function by deprotonating the α-methylene carbon of the ketone, generating an enolate which then participates in the initial aldol condensation. jk-sci.com Transition-metal-free methods using superbases have been developed for the synthesis of polysubstituted quinolines from 2-aminobenzylic alcohols and ketones. researchgate.net

Metal Catalysis: Transition-metal catalysts offer alternative pathways and can provide high efficiency and selectivity.

Ruthenium Catalysts: Ruthenium complexes, such as (PCy₃)₂(CO)RuHCl, have been shown to be highly effective for the three-component deaminative coupling of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinolines. rsc.orgnsf.gov The proposed mechanism involves the initial formation of an imine, followed by ruthenium-catalyzed deaminative coupling and annulation. nsf.gov Other ruthenium-catalyzed approaches involve the cyclocondensation of anilines with 1,3-diols. dtu.dk

Other Metals: Catalysts based on palladium, iridium, rhodium, and copper have also been employed in modified Friedländer reactions. researchgate.net Nickel-based nanoparticles have been explored as efficient catalysts, achieving high yields in short reaction times. nih.gov

The table below summarizes various catalytic systems used in the synthesis of substituted quinolines.

| Catalyst Type | Example Catalyst | Reaction | Key Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Friedländer Synthesis | Readily available, effective for condensation and dehydration. iipseries.org |

| Lewis Acid | Neodymium(III) Nitrate Hexahydrate | Friedländer Synthesis | High efficiency and rapid reactions. iipseries.org |

| Base | Potassium Hydroxide (KOH) | Indirect Friedländer Synthesis | Enables transition-metal-free oxidative annulation. researchgate.net |

| Metal Complex | (PCy₃)₂(CO)RuHCl | Three-Component Coupling | Step-efficient synthesis from simple starting materials. rsc.orgnsf.gov |

| Nanocatalyst | Nickel Oxide (NiO) Nanoparticles | Friedländer Synthesis | High yields, very short reaction times, recyclable. nih.gov |

| Ionic Liquid | [Hbim]BF₄ | Friedländer Synthesis | Acts as both solvent and catalyst, reusable. nih.gov |

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Kinetic and spectroscopic analyses are powerful tools for probing reaction mechanisms, identifying rate-determining steps, and observing transient intermediates.

Spectroscopic monitoring, particularly using Nuclear Magnetic Resonance (NMR), allows for real-time observation of a reaction's progress. youtube.com It can be used to identify and characterize intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.net For example, in situ IR spectroscopy could potentially distinguish between the aldol-first and Schiff base-first pathways in the Friedländer synthesis by detecting the characteristic vibrational frequencies of the key intermediates. While many intermediates in these reactions are too short-lived for easy detection, specialized techniques can sometimes trap or identify them, offering invaluable mechanistic insights. researchgate.net

Computational Mechanistic Elucidation and Transition State Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in quinoline synthesis. researchgate.net These theoretical studies provide detailed energy profiles of proposed reaction pathways, allowing researchers to compare the feasibility of different mechanisms and identify the lowest-energy transition states. rsc.orgmdpi.com

For the Povarov reaction, DFT studies have been instrumental in demonstrating that the Lewis acid-catalyzed aza-Diels-Alder reaction proceeds through a two-step mechanism involving a stabilized zwitterionic intermediate, rather than a concerted pathway. rsc.orgresearchgate.net These calculations can also explain the role of catalysts in lowering activation barriers and the influence of substituents on reaction rates and regioselectivity. researchgate.netmdpi.com For example, analysis of the transition states in catalyzed Povarov reactions revealed that catalysts enhance the reactivity of the imine and can alter the mechanism from stepwise to synchronous. mdpi.com

In the context of the Friedländer synthesis, computational models can help distinguish between the competing aldol-first and Schiff base-first pathways by calculating the activation energies for each step. Such studies can also rationalize the observed regioselectivity when unsymmetrical ketones are used, providing insights that are often difficult to obtain through experimental means alone. acs.org Frontier Molecular Orbital (FMO) analysis and other DFT-based reactivity indices can further explain the observed reactivity and selectivity patterns. rsc.orgmdpi.com

Reactivity and Derivatization of Quinoline, 2 4 Methylphenyl 3 Propyl

Functionalization Reactions of the Quinoline (B57606) Nucleus (e.g., C-H Functionalization)

The quinoline nucleus of 2-(4-methylphenyl)-3-propyl-quinoline is susceptible to a range of functionalization reactions, with C-H functionalization being a prominent avenue for structural modification. The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly in the pyridine (B92270) ring (positions 2, 3, and 4). However, the benzene (B151609) ring remains more amenable to such reactions.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the quinoline nucleus, such as nitration and halogenation, are expected to occur preferentially on the benzene ring, primarily at the C5 and C8 positions. The presence of the bulky 2- and 3-substituents may sterically hinder attack at the C4 position.

C-H Functionalization:

Modern synthetic methods allow for the direct C-H functionalization of the quinoline core, offering a more versatile approach to derivatization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for introducing new functional groups at specific positions. For instance, palladium-catalyzed C-H arylation or alkenylation could potentially occur at various positions on the quinoline nucleus, with the regioselectivity being controlled by the choice of catalyst, ligands, and directing groups. While direct C-H functionalization of 2,3-disubstituted quinolines is not extensively documented for this specific molecule, studies on related quinoline derivatives suggest that positions such as C4, C5, and C8 are potential sites for such transformations.

For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been demonstrated, highlighting the feasibility of site-selective C-H halogenation on the quinoline core. beilstein-journals.org While the subject molecule lacks the directing amino group, this illustrates the potential for developing selective C-H functionalization methods.

Table 4.1: Potential C-H Functionalization Reactions of the Quinoline Nucleus

| Reaction Type | Reagents/Catalysts | Potential Position(s) of Functionalization | Expected Product |

| Nitration | HNO₃/H₂SO₄ | C5, C8 | 5-Nitro- or 8-Nitro-2-(4-methylphenyl)-3-propyl-quinoline |

| Bromination | Br₂/FeBr₃ | C5, C8 | 5-Bromo- or 8-Bromo-2-(4-methylphenyl)-3-propyl-quinoline |

| C-H Arylation | Aryl halide, Pd catalyst | C4, C5, C8 | Aryl-substituted-2-(4-methylphenyl)-3-propyl-quinoline |

Transformations Involving the 4-Methylphenyl Substituent

The 4-methylphenyl group at the C2 position of the quinoline ring offers additional sites for chemical modification.

Reactions of the Methyl Group:

The methyl group is a key handle for functionalization. It can undergo oxidation to afford the corresponding carboxylic acid, 2-(4-carboxyphenyl)-3-propyl-quinoline, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to introduce further functionality via the carboxylic acid group.

Furthermore, the benzylic protons of the methyl group exhibit enhanced acidity due to resonance stabilization of the corresponding carbanion by the aromatic ring. This allows for deprotonation with a strong base, followed by reaction with various electrophiles to introduce new substituents at the benzylic position.

Electrophilic Aromatic Substitution on the Phenyl Ring:

The phenyl ring of the 4-methylphenyl substituent can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, and the point of attachment to the quinoline ring will influence the regioselectivity. The positions ortho and meta to the quinoline substituent are potential sites for reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation.

Table 4.2: Representative Transformations of the 4-Methylphenyl Substituent

| Reaction Type | Reagents | Functional Group Targeted | Product |

| Oxidation | KMnO₄, heat | Methyl group | 2-(4-Carboxyphenyl)-3-propyl-quinoline |

| Halogenation | NBS, initiator | Methyl group (benzylic) | 2-(4-(Bromomethyl)phenyl)-3-propyl-quinoline |

| Nitration | HNO₃/H₂SO₄ | Phenyl ring | 2-(4-Methyl-3-nitrophenyl)-3-propyl-quinoline |

Chemical Modifications of the Propyl Side Chain

The propyl side chain at the C3 position is another site for derivatization, primarily through free-radical reactions or oxidation at the positions alpha and beta to the quinoline ring.

Halogenation:

Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom, preferentially at the benzylic-like position (C1' of the propyl chain) due to the stabilization of the resulting radical by the quinoline ring. This halogenated derivative can then serve as a precursor for nucleophilic substitution reactions to introduce a variety of functional groups, such as amines, alcohols, and cyanides. Studies on the bromination of alkyl quinolones have shown specificity for the third position of the quinolone ring, but modifications on the alkyl chain itself are also plausible under different conditions. nih.gov

Oxidation:

Oxidation of the propyl side chain can lead to various products depending on the reaction conditions and the oxidizing agent used. Strong oxidation could potentially cleave the side chain or lead to the formation of a carboxylic acid. Milder oxidation might yield a ketone at the C1' position.

Table 4.3: Potential Modifications of the Propyl Side Chain

| Reaction Type | Reagents | Position of Modification | Potential Product |

| Radical Bromination | NBS, UV light | C1' | 3-(1-Bromopropyl)-2-(4-methylphenyl)-quinoline |

| Oxidation | CrO₃ | C1' | 1-(2-(4-Methylphenyl)quinolin-3-yl)propan-1-one |

| Nucleophilic Substitution | NaCN on brominated derivative | C1' | 1-(2-(4-Methylphenyl)quinolin-3-yl)propanenitrile |

Structure-Reactivity Relationship Studies of Substituted Quinolines

The reactivity of "Quinoline, 2-(4-methylphenyl)-3-propyl-" is a direct consequence of the electronic and steric effects of its substituents. The 2-aryl group and the 3-alkyl group significantly influence the electron distribution and accessibility of different positions on the quinoline nucleus.

The electron-donating nature of the 4-methylphenyl group at the C2 position can influence the reactivity of the quinoline ring. This substituent can increase the electron density of the ring system, potentially affecting the rates and regioselectivity of electrophilic substitution reactions.

The propyl group at the C3 position exerts a steric effect that can hinder reactions at the C2 and C4 positions of the quinoline ring. This steric hindrance can be a critical factor in directing the outcome of functionalization reactions. For instance, in electrophilic attacks on the quinoline nucleus, the bulky propyl group might favor substitution at the more accessible C5 and C8 positions of the benzo ring.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of "Quinoline, 2-(4-methylphenyl)-3-propyl-". Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons of the quinoline (B57606) and 4-methylphenyl (tolyl) rings, as well as the aliphatic protons of the propyl group. The aromatic region would likely show a series of multiplets due to the complex spin-spin coupling between adjacent protons on the quinoline and tolyl rings. The protons on the quinoline ring would appear at distinct chemical shifts, influenced by the nitrogen atom and the substituents. The tolyl group would display a characteristic AA'BB' system for the aromatic protons and a singlet for the methyl protons. The propyl group would present as an ethyl-like pattern with a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the quinoline ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the quinoline core, the to-lyl group, and the propyl chain. The chemical shifts of the quinoline carbons would be indicative of their position relative to the nitrogen atom and the substituents. The quaternary carbons, such as C-2 and C-3 of the quinoline ring and the carbon of the tolyl group attached to the quinoline, would also be identifiable.

| Proton (¹H) NMR Data | Carbon (¹³C) NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aromatic Protons (Quinoline, Tolyl) |

| Data not available in search results | Propyl Group (CH₂) |

| Data not available in search results | Propyl Group (CH₂) |

| Data not available in search results | Propyl Group (CH₃) |

| Data not available in search results | Tolyl Group (CH₃) |

Detailed experimental NMR data for Quinoline, 2-(4-methylphenyl)-3-propyl- was not found in the provided search results. The table represents the expected signals based on the chemical structure.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "Quinoline, 2-(4-methylphenyl)-3-propyl-", high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₉H₁₉N.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of a substituted quinoline. Common fragmentation pathways for similar structures often involve the loss of the alkyl substituent. For this specific compound, a significant fragment would likely result from the benzylic cleavage of the propyl group, leading to the loss of an ethyl radical (C₂H₅) to form a stable cation. Other fragmentation patterns could involve the cleavage of the bond between the quinoline ring and the tolyl group.

| Mass Spectrometry Data | |

| m/z | Assignment |

| Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | [M - C₂H₅]⁺ |

| Data not available in search results | Other fragments |

Specific experimental mass spectrometry data for Quinoline, 2-(4-methylphenyl)-3-propyl- was not found in the provided search results. The table indicates the expected key ions.

X-ray Crystallography for Precise Molecular Geometry Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of "Quinoline, 2-(4-methylphenyl)-3-propyl-" would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its connectivity and conformation.

The crystal structure would reveal the relative orientation of the quinoline ring system, the 4-methylphenyl group, and the propyl substituent. It would show the degree of planarity of the quinoline and tolyl rings and the dihedral angle between them. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···π interactions, which govern the supramolecular architecture of the compound in the solid state.

| Crystallographic Data | |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| Bond Lengths (Å) | Data not available in search results |

| Bond Angles (°) | Data not available in search results |

| Dihedral Angles (°) | Data not available in search results |

A crystal structure for Quinoline, 2-(4-methylphenyl)-3-propyl- has not been reported in the provided search results. The table outlines the type of information that would be obtained from such a study.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Quinoline, 2-(4-methylphenyl)-3-propyl-" would display characteristic absorption bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl and methyl groups would be observed in the region of 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and tolyl rings would give rise to a series of bands in the 1450-1620 cm⁻¹ region. The C-H bending vibrations for the aromatic rings would be found in the fingerprint region, providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

| Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment (IR) |

| > 3000 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 1450-1620 | C=C and C=N stretch |

| Fingerprint Region | C-H bend and other vibrations |

Specific experimental IR and Raman spectra for Quinoline, 2-(4-methylphenyl)-3-propyl- were not found in the provided search results. The table presents the expected regions for key vibrational modes.

Computational Chemistry in the Study of Quinoline, 2 4 Methylphenyl 3 Propyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the fundamental principles of quantum physics, are instrumental in elucidating the electronic properties of molecules. These methods model the behavior of electrons to predict a wide range of chemical phenomena with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. scirp.org It is particularly effective for predicting the reactivity of compounds like Quinoline (B57606), 2-(4-methylphenyl)-3-propyl-. DFT studies on the parent quinoline molecule and its derivatives have shown that the method can accurately predict geometries, electronic properties, and vibrational frequencies. scirp.org

Key aspects of the electronic structure that are elucidated by DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For substituted quinolines, the introduction of different functional groups leads to significant changes in these electronic properties. researchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For quinoline derivatives, MEP analysis can identify the most probable sites for electrophilic and nucleophilic attacks. scielo.br For instance, the nitrogen atom in the quinoline ring is typically an electron-rich site, making it a likely target for electrophiles.

Below is an illustrative table of DFT-calculated reactivity descriptors for a representative quinoline system, based on typical values found in the literature for similar compounds.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.55 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.30 |

| Electronegativity | χ | -μ | 3.85 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.22 |

Note: The values in this table are representative examples for a substituted quinoline and not empirically determined data for Quinoline, 2-(4-methylphenyl)-3-propyl-.

Ab initio methods are quantum calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

For a molecule like Quinoline, 2-(4-methylphenyl)-3-propyl-, ab initio calculations can be employed to determine key energetic properties. For instance, the CCSD(T)/CBS approach, a high-level ab initio method, has been used to accurately predict ionization energies and heats of formation for radicals like 2-propyl and phenyl, which are constituent parts of the target molecule. nih.gov Such calculations provide fundamental thermochemical data, offering insights into the molecule's stability and the energy changes involved in its formation and reactions.

Furthermore, these methods are used to simulate various types of molecular spectra. Theoretical calculations of infrared (IR), Raman, and UV-Visible spectra can aid in the interpretation of experimental data. By calculating vibrational frequencies and electronic transition energies, researchers can assign spectral peaks to specific molecular motions or electronic excitations. mdpi.com For example, theoretical IR spectra for quinoline derivatives have shown good agreement with experimental measurements, helping to confirm molecular structures. scielo.br

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying the three-dimensional structure and dynamic motions of molecules.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For Quinoline, 2-(4-methylphenyl)-3-propyl-, this involves determining the preferred orientations of the 4-methylphenyl and 3-propyl substituents relative to the quinoline ring.

Computational chemists perform geometry optimization to find the most stable conformer, which corresponds to the structure with the lowest potential energy. scirp.org This process involves systematically adjusting bond lengths, bond angles, and dihedral (torsion) angles until a minimum on the potential energy surface is located. Studies on related compounds, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, have used X-ray diffraction and computational methods to determine key geometric parameters, such as the dihedral angle between the quinoline and the attached phenyl ring, which was found to be 25.29°. researchgate.net For the target molecule, key dihedral angles would be those defining the rotation of the C(2)-C(p-tolyl) bond and the various C-C bonds within the propyl chain.

The following table presents typical optimized geometric parameters for a 2-aryl-quinoline scaffold, derived from published data on similar structures.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C2-C3 (Quinoline) | 1.38 Å |

| Bond Length | C3-C4 (Quinoline) | 1.43 Å |

| Bond Length | C2-C(Aryl) | 1.49 Å |

| Bond Angle | N1-C2-C3 (Quinoline) | 122.5° |

| Bond Angle | C2-C3-C4 (Quinoline) | 119.0° |

| Dihedral Angle | N1-C2-C(Aryl)-C(Aryl) | ~25-35° |

Note: These geometric parameters are representative examples and not specific experimental or calculated values for Quinoline, 2-(4-methylphenyl)-3-propyl-.

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify the most likely reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

The synthesis of 2,3-disubstituted quinolines can be achieved through various established methods, such as the Friedländer or Doebner-von Miller reactions. rsc.orgnih.gov A plausible synthetic route for Quinoline, 2-(4-methylphenyl)-3-propyl- could be computationally modeled to understand its mechanism in detail. Theoretical calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov Vibrational frequency analysis is then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Such simulations provide deep insights into reaction mechanisms, helping to explain regioselectivity and predict the feasibility of a proposed synthetic route. researchgate.net

Chemoinformatics and Machine Learning Applications in Quinoline Research

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems, often involving large datasets of chemical compounds. When combined with machine learning (ML), it becomes a powerful tool for discovering patterns and making predictions about molecular properties and activities. researchgate.net

In the context of quinoline research, chemoinformatics and ML models are used for various purposes. One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. By training an ML algorithm on a dataset of quinoline derivatives with known activities (e.g., anticancer, antimicrobial), a predictive model can be built. researchgate.net This model can then be used to screen virtual libraries of new, unsynthesized quinoline derivatives—including compounds like Quinoline, 2-(4-methylphenyl)-3-propyl-—to prioritize the most promising candidates for synthesis and experimental testing.

Machine learning is also being applied to predict chemical reactivity. For instance, ML models have been developed to predict the most likely sites of electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net Other applications include predicting ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, which are crucial for drug development. nih.gov These in silico tools accelerate the research process by focusing laboratory efforts on compounds with the highest probability of success.

An in-depth exploration of "Quinoline, 2-(4-methylphenyl)-3-propyl-" reveals a landscape ripe with potential for future research and development. As a member of the diverse quinoline family, this specific compound stands to benefit from the broader advancements in synthetic chemistry, computational modeling, and materials science. This article delves into the emerging trends and future research directions poised to shape the scientific journey of this and other substituted quinolines.

Emerging Trends and Future Research Directions

The field of quinoline (B57606) chemistry is dynamic, with continuous innovation driving the discovery of new applications and methodologies. For a specific molecule like Quinoline, 2-(4-methylphenyl)-3-propyl-, these general advancements provide a roadmap for future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-methylphenyl)-3-propylquinoline derivatives, and how can reaction conditions be optimized for higher yields?

- Answer: Traditional methods include the Skraup, Friedländer, and Combes reactions, which leverage condensation of anilines with carbonyl compounds . Optimization strategies involve:

- Catalyst selection: Transition metal catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions for aryl substitutions) .

- Solvent systems: Polar aprotic solvents (e.g., DMF, 1,2-dimethoxyethane) enhance solubility and reaction rates .

- Temperature control: Gradual heating (e.g., 80–120°C) minimizes side reactions in cyclization steps .

- Yield improvement: Use of microwave-assisted synthesis or flow chemistry reduces reaction times and improves purity .

Q. How can NMR spectroscopy be effectively utilized to characterize the substitution patterns on the quinoline ring in 2-(4-methylphenyl)-3-propylquinoline derivatives?

- Answer:

- ¹H NMR: Distinct coupling patterns (e.g., doublets for aromatic protons) identify substituent positions. For example, the 2-(4-methylphenyl) group shows singlet peaks for methyl protons at δ ~2.4 ppm .

- ¹³C NMR: Signals at δ 145–160 ppm confirm quinoline ring carbons, while δ 20–30 ppm indicates aliphatic propyl chains .

- 2D techniques (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How can researchers resolve contradictions between the reported biological activities (e.g., anticancer potential) and mutagenic effects of quinoline derivatives like 2-(4-methylphenyl)-3-propylquinoline?

- Answer:

- Comparative assays: Perform parallel in vitro (e.g., cytotoxicity against cancer cell lines) and mutagenicity tests (Ames assay) to evaluate therapeutic index .

- Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to reduce mutagenicity while retaining bioactivity .

- Mechanistic studies: Use molecular docking to assess binding affinity to target proteins (e.g., topoisomerase II) versus DNA intercalation, a common mutagenic pathway .

Q. What methodological approaches are recommended for determining the crystal structure of 2-(4-methylphenyl)-3-propylquinoline derivatives using X-ray crystallography?

- Answer:

- Data collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement: Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation: Check for twinning using PLATON and resolve disorder with PART instructions in SHELX .

- Case study: A derivative with nitro and sulfonyl groups (C₁₇H₁₆N₂O₃S) showed a dihedral angle of 85.3° between quinoline and phenyl rings, confirmed via SHELX refinement .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for 2-(4-methylphenyl)-3-propylquinoline derivatives with varying substituents?

- Answer:

- Systematic substitution: Synthesize analogs with substituents at positions 4, 6, or 8 (e.g., -F, -Cl, -OCH₃) to assess electronic effects on bioactivity .

- QSAR modeling: Use Hammett constants (σ) and Hansch parameters to correlate substituent properties (e.g., lipophilicity) with activity .

- Biological testing: Compare IC₅₀ values across analogs in assays targeting specific pathways (e.g., kinase inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 2-(4-methylphenyl)-3-propylquinoline derivatives across studies?

- Answer:

- Purity verification: Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to confirm compound identity .

- Standardized conditions: Report melting points in a sealed capillary with controlled heating rates (1°C/min) .

- Spectral replication: Compare NMR data with published spectra under identical solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.